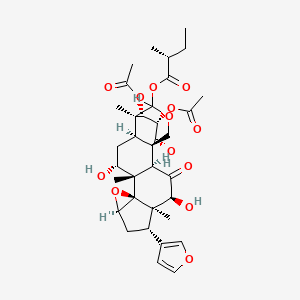

Trichilin A

描述

属性

分子式 |

C35H46O13 |

|---|---|

分子量 |

674.7 g/mol |

IUPAC 名称 |

[(1S,2R,4S,5R,6S,8R,10S,11S,12R,14R,15R,19R,20R,21S)-20,21-diacetyloxy-6-(furan-3-yl)-4,12,19-trihydroxy-5,11,15-trimethyl-3-oxo-9,17-dioxahexacyclo[13.3.3.01,14.02,11.05,10.08,10]henicosan-16-yl] (2R)-2-methylbutanoate |

InChI |

InChI=1S/C35H46O13/c1-8-15(2)29(42)47-30-31(5)20-12-21(38)33(7)25(34(20,14-44-30)27(41)24(45-16(3)36)28(31)46-17(4)37)23(39)26(40)32(6)19(18-9-10-43-13-18)11-22-35(32,33)48-22/h9-10,13,15,19-22,24-28,30,38,40-41H,8,11-12,14H2,1-7H3/t15-,19+,20+,21-,22-,24-,25+,26-,27+,28-,30?,31-,32-,33-,34+,35-/m1/s1 |

InChI 键 |

AYBKFVIPPCLFDH-KPZLONJUSA-N |

手性 SMILES |

CC[C@@H](C)C(=O)OC1[C@@]2([C@@H]3C[C@H]([C@@]4([C@@H]([C@@]3(CO1)[C@H]([C@H]([C@H]2OC(=O)C)OC(=O)C)O)C(=O)[C@H]([C@@]5([C@]46[C@H](O6)C[C@H]5C7=COC=C7)C)O)C)O)C |

规范 SMILES |

CCC(C)C(=O)OC1C2(C3CC(C4(C(C3(CO1)C(C(C2OC(=O)C)OC(=O)C)O)C(=O)C(C5(C46C(O6)CC5C7=COC=C7)C)O)C)O)C |

产品来源 |

United States |

科学研究应用

Antifeedant Activity

Trichilin A has been identified as an effective antifeedant against various pest insects. Studies have shown that it can deter feeding in pests such as Spodoptera eridania, making it a candidate for natural pest control strategies in agriculture . The mechanism behind this activity is believed to involve the disruption of normal feeding behavior through chemical signaling.

Cytotoxicity and Anticancer Potential

Research indicates that this compound exhibits cytotoxic effects on several cancer cell lines. For instance, it has been tested against murine lymphoma cells, where it demonstrated the ability to inhibit proteins involved in oncogenesis and chemotherapy resistance . The cytotoxicity of this compound was assessed using various in vitro assays, revealing effective concentrations that induce cell death while sparing normal cells.

Antiparasitic Activity

This compound has shown promising results in antiparasitic assays, particularly against Leishmania species. The compound's efficacy was evaluated in vitro using murine macrophage cell lines infected with Leishmania braziliensis and Leishmania amazoniensis. The results indicated significant leishmanicidal activity, with IC50 values ranging between 30 to 94 µg/mL, which were comparable to standard treatments like miltefosine .

Traditional Medicine Applications

The Trichilia species have a long history of use in traditional medicine for treating various ailments, including gastrointestinal issues, skin conditions, and inflammatory diseases. The presence of limonoids like this compound contributes to the therapeutic potential of these plants, supporting their use in folk medicine .

Case Studies

A comparative study highlighted the antidiabetic activity of extracts containing this compound, showcasing its potential role in managing blood glucose levels alongside its cytotoxic properties . Another investigation focused on the isolation and characterization of this compound from Trichilia roka, confirming its structural integrity and biological efficacy through rigorous analytical methods .

Summary Table of Biological Activities

相似化合物的比较

Trichilin A belongs to a structurally diverse group of limonoids with variations in substituents, ring systems, and bioactivities. Below is a detailed comparison with key analogs:

Structural Comparison

Key Structural Variations :

- Substituents : this compound and its analogs differ in acetyl, hydroxyl, and ester groups. For example, 7-acetylthis compound has an additional acetyl group at C7 compared to this compound .

- Epoxide Position : Toosendanin shares the 14,15-epoxide with this compound but lacks acetyl substituents .

- Ring Systems : Trichilin C and D have more complex polycyclic structures (e.g., three or five rings) with varied hydroxyl/methyl substitutions .

Bioactivity Comparison

Key Findings :

- Insecticidal Potency : this compound and azadirachtin show comparable efficacy, but azadirachtin achieves full mortality at the same concentration .

- Cytotoxicity: Trichilin-type limonoids exhibit moderate cytotoxicity, likely due to their ability to disrupt cell membranes .

- Structural-Activity Relationship : Acetylation (e.g., 7-acetylthis compound) enhances bioavailability and bioactivity by increasing lipid solubility .

Unique Features of this compound

- A-Ring Substitution : The free α-hydroxyl group on the A-ring distinguishes this compound from analogs like Trichilin B and contributes to its interaction with biological targets .

- Bridged Acetal System : The C-19/29 bridged acetal stabilizes the molecule, making it resistant to enzymatic degradation in insects .

- Synergistic Effects: In Melia extracts, this compound works synergistically with other limonoids (e.g., toosendanin) to enhance insecticidal activity .

准备方法

Solvent Selection and Maceration

The isolation of this compound begins with the maceration of dried Trichilia adolfi bark in ethanol. A protocol detailed by involves soaking 1.0 kg of milled bark in 5.0 L of ethanol for 72 hours at room temperature, yielding a crude extract (22.0 g, 2.2% w/w). Ethanol’s polarity balances the solubility of nonpolar limonoids and oxygenated derivatives, ensuring broad-spectrum extraction.

Liquid-Liquid Partitioning

The crude extract undergoes sequential partitioning to enrich limonoid content:

-

n-Heptane Wash : The ethanol extract is suspended in aqueous methanol (80:20 H₂O:MeOH) and washed with n-heptane to remove lipids and chlorophylls, yielding 3.1 g (14% of crude extract).

-

Chloroform Extraction : The methanol phase is then extracted with chloroform (CHCl₃), recovering 6.4 g (29% of crude extract) of mid-polarity compounds, including this compound.

Chromatographic Purification

Silica Gel Column Chromatography

The CHCl₃ fraction is subjected to silica gel (SiO₂) column chromatography (1:30, w/w) with a gradient of n-heptane:ethyl acetate (8:1 to 2:8 v/v). Thin-layer chromatography (TLC) analysis partitions the eluate into four fractions (F1–F4), with this compound primarily localized in F3.

High-Performance Liquid Chromatography (HPLC)

Final purification employs semi-preparative HPLC with the following parameters:

-

Column : C18 reversed-phase

-

Mobile Phase : Solvent A (3 mM formic acid in H₂O), Solvent B (acetonitrile)

-

Gradient : 85:15 A:B to 54:46 A:B over 45 minutes

-

Flow Rate : 2.0 mL/min

-

Detection : UV at 210 nm

This compound elutes at 12.3 minutes, yielding 3.0 mg (0.013% of crude extract) as a white amorphous powder.

Structural Elucidation

Spectroscopic Data

The structure of this compound was resolved using a combination of 1D/2D NMR, IR, and high-resolution mass spectrometry (HRMS):

Table 1: Key ¹H NMR Data (500 MHz, CDCl₃)

| δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 1.21 | s | 3H | C-30 CH₃ |

| 2.98 | dd (12.5, 4.0) | 1H | C-2 H |

| 5.72 | s | 1H | C-15 H |

Table 2: Key ¹³C NMR Data (125 MHz, CDCl₃)

| δ (ppm) | Assignment |

|---|---|

| 170.3 | C-16 (ester carbonyl) |

| 122.4 | C-15 (olefinic) |

| 79.8 | C-3 (oxygenated) |

HRMS analysis confirmed the molecular formula as C₃₃H₄₄O₁₁ ([M+H]⁺ m/z 617.2963, calc. 617.2962).

Key Structural Features

-

Limonoid Skeleton : A pentacyclic framework with five carbonyl groups and two double bonds.

-

Oxygenation Pattern : Methoxy and acetyloxy substituents at C-3 and C-30, respectively.

Challenges and Optimization Strategies

Low Natural Abundance

This compound constitutes only 0.013% of the crude extract, necessitating large-scale extraction (≥1 kg bark) to obtain milligram quantities.

常见问题

Q. What experimental approaches are recommended for determining the optimal synthesis conditions of Trichilin A?

Methodological Answer:

- Begin with small-scale reaction optimization using fractional factorial design to identify critical parameters (e.g., temperature, solvent polarity, catalyst loading).

- Monitor reaction progress via TLC or HPLC, and validate purity using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

- Include detailed characterization data for intermediates and final products, adhering to journal guidelines for reproducibility .

Q. How should researchers design in vitro bioactivity assays for this compound?

Methodological Answer:

- Use dose-response curves (e.g., IC₅₀ calculations) with appropriate positive/negative controls.

- Select cell lines or enzyme systems relevant to this compound’s purported mechanism (e.g., antimicrobial, anticancer).

- Address batch-to-batch variability by testing multiple independently synthesized samples .

Q. What are the best practices for characterizing this compound’s structural stability under varying conditions?

Methodological Answer:

- Conduct accelerated stability studies (e.g., heat, light, pH extremes) with HPLC-PDA monitoring.

- Compare degradation products to known analogs using LC-MS/MS fragmentation libraries .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Methodological Answer:

- Perform meta-analysis of existing data to identify confounding variables (e.g., assay protocols, impurity profiles).

- Replicate key experiments under standardized conditions, documenting all parameters (e.g., cell passage number, serum batch) .

- Use statistical tools like Bland-Altman plots to quantify inter-lab variability .

Q. What strategies are effective for elucidating this compound’s mechanism of action when preliminary data conflict with established pathways?

Methodological Answer:

Q. How should researchers address discrepancies between in vitro and in vivo toxicity profiles of this compound?

Methodological Answer:

Q. What advanced techniques are recommended for analyzing this compound’s structure-activity relationships (SAR) when traditional SAR models fail?

Methodological Answer:

- Employ machine learning-driven QSAR models trained on diverse datasets.

- Use X-ray crystallography or cryo-EM to resolve binding conformations with target proteins.

- Apply free-energy perturbation (FEP) simulations for thermodynamic profiling .

Methodological Challenges & Solutions

Q. How can researchers ensure reproducibility in this compound studies when working with limited spectral data?

Methodological Answer:

- Publish raw NMR/Fourier-transform data in open-access repositories.

- Cross-validate assignments using 2D NMR (e.g., COSY, HSQC) and computational prediction tools (e.g., ACD/Labs) .

Q. What statistical frameworks are appropriate for handling non-linear dose-response data in this compound bioassays?

Methodological Answer:

- Use four-parameter logistic (4PL) models with bootstrapping for confidence intervals.

- Apply Akaike information criterion (AIC) to compare competing models .

Q. How should researchers prioritize conflicting hypotheses about this compound’s biosynthesis pathway?

Methodological Answer:

- Use isotopic labeling (¹³C-glucose tracers) with pathway inhibition studies.

- Compare gene cluster annotations across homologous species via phylogenomic analysis .

Tables for Key Methodological Comparisons

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。